N,N''-4,4'-biphenyldiylbis(N'-phenylurea)
Description
N,N''-4,4'-Biphenyldiylbis(N'-phenylurea) is a symmetric bis-urea compound featuring a biphenyl core linked via urea groups to phenyl substituents. This structure confers rigidity and strong hydrogen-bonding capabilities, making it relevant in supramolecular chemistry, materials science, and bioactive molecule design.
Properties
IUPAC Name |
1-phenyl-3-[4-[4-(phenylcarbamoylamino)phenyl]phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2/c31-25(27-21-7-3-1-4-8-21)29-23-15-11-19(12-16-23)20-13-17-24(18-14-20)30-26(32)28-22-9-5-2-6-10-22/h1-18H,(H2,27,29,31)(H2,28,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GINMUUGQTGCXMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359899 | |
| Record name | ST034126 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5561-72-8 | |
| Record name | ST034126 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’‘-4,4’-biphenyldiylbis(N’-phenylurea) typically involves the reaction of 4,4’-diaminobiphenyl with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N,N’‘-4,4’-biphenyldiylbis(N’-phenylurea) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N’‘-4,4’-biphenyldiylbis(N’-phenylurea) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The phenylurea groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized biphenyl derivatives, while reduction can produce reduced phenylurea compounds.
Scientific Research Applications
N,N’‘-4,4’-biphenyldiylbis(N’-phenylurea) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical tool or therapeutic agent.
Medicine: Research is conducted to explore its potential use in drug development and as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which N,N’‘-4,4’-biphenyldiylbis(N’-phenylurea) exerts its effects involves its interaction with specific molecular targets. The biphenyl core and phenylurea groups can interact with various enzymes, receptors, or other biomolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Thiourea Analogs
Compound : Thiourea, N,N''-[1,1'-biphenyl]-4,4'-diylbis- (CAS 1614-30-8)
- Molecular Formula : C₁₄H₁₄N₄S₂
- Key Differences: Replaces urea oxygen with sulfur, altering hydrogen-bonding strength and metal coordination affinity. Thiourea derivatives are often more lipophilic and exhibit distinct reactivity in organocatalysis and polymer chemistry .
Acetamide Derivatives
Compound: N,N'-4,4'-Biphenyldiylbis[2-(4-methylphenoxy)acetamide] (CAS 146903-30-2)
- Molecular Formula : C₃₀H₂₈N₂O₄
- Key Differences: Substitutes urea with acetamide groups, reducing hydrogen-bond donor capacity.
Methylene-Bridged Ureas
Compound : Urea, N,N''-(methylenedi-4,1-phenylene)bis[N',N'-dimethyl-]
Alkyl-Substituted Ureas
Compound : Urea, N,N''-(methylenedi-4,1-phenylene)bis[N'-butyl] (CAS 77703-56-1)
- Molecular Formula : C₂₃H₃₂N₄O₂
- Key Differences : Butyl groups replace phenyl substituents, significantly enhancing hydrophobicity. Such modifications are critical in pesticide formulations, where lipophilicity governs environmental persistence and target binding .
Functional and Application-Based Comparisons
Material Science
- Polymer Chemistry : Phenylurea derivatives are compared to urethanes in polyurethane synthesis. Ureas generally exhibit higher thermal stability due to stronger hydrogen-bond networks. The biphenyl core in N,N''-4,4'-biphenyldiylbis(N'-phenylurea) may improve mechanical rigidity in polymers .
Data Tables
Table 1: Structural and Functional Comparison
| Compound Name | CAS | Molecular Formula | Core Structure | Key Substituents | Applications/Properties |
|---|---|---|---|---|---|
| N,N''-4,4'-Biphenyldiylbis(N'-phenylurea) | Not Provided | C₂₄H₂₀N₄O₂ | Biphenyl + Urea | Phenyl | Supramolecular assemblies, H-bonding |
| Thiourea, N,N''-biphenyl-4,4'-diylbis | 1614-30-8 | C₁₄H₁₄N₄S₂ | Biphenyl + Thiourea | Phenyl | Organocatalysis, metal chelation |
| N,N'-Biphenyldiylbis[2-(4-methylphenoxy)acetamide] | 146903-30-2 | C₃₀H₂₈N₂O₄ | Biphenyl + Acetamide | 4-Methylphenoxy | Drug delivery, hydrophobic matrices |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
